N,N'-Dicyanosebacamide

Description

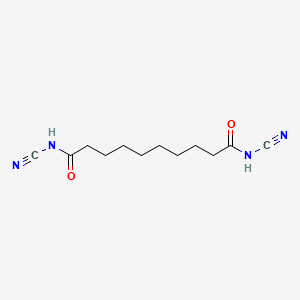

N,N'-Dicyanosebacamide is a hypothetical diamide derivative of sebacic acid (decanedioic acid), where both amide nitrogen atoms are substituted with cyano (-CN) groups. While specific data on this compound is absent from the provided evidence, its structure can be inferred as NC-NH-(CH₂)₈-NH-CN, combining a long aliphatic chain with polar cyano functionalities. However, detailed physicochemical properties (e.g., solubility, melting point) and synthesis pathways remain unspecified in the available sources.

Properties

CAS No. |

35430-90-1 |

|---|---|

Molecular Formula |

C12H18N4O2 |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

N,N'-dicyanodecanediamide |

InChI |

InChI=1S/C12H18N4O2/c13-9-15-11(17)7-5-3-1-2-4-6-8-12(18)16-10-14/h1-8H2,(H,15,17)(H,16,18) |

InChI Key |

OZZMKKRNGGDMPC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=O)NC#N)CCCC(=O)NC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dicyanosebacamide can be synthesized through a multi-step process involving the reaction of sebacic acid with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the carboxylic acid groups with cyano groups.

Industrial Production Methods: In an industrial setting, the production of N,N’-Dicyanosebacamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dicyanosebacamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the cyano groups to primary amines.

Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the cyano groups under basic or acidic conditions.

Major Products Formed:

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N’-Dicyanosebacamide is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials. Its cyano groups provide reactive sites for further functionalization.

Biology: In biological research, N,N’-Dicyanosebacamide can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to form stable amide bonds makes it a useful intermediate in the synthesis of pharmaceuticals.

Industry: In the industrial sector, N,N’-Dicyanosebacamide is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N,N’-Dicyanosebacamide involves its ability to undergo various chemical transformations. The cyano groups can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. These reactions are facilitated by the presence of suitable catalysts or reagents, which enhance the reactivity of the compound.

Molecular Targets and Pathways: In biological systems, the derivatives of N,N’-Dicyanosebacamide may interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights two compounds with partial structural or functional similarities to N,N'-Dicyanosebacamide, enabling a speculative comparison:

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

- Structure : Aromatic diamine backbone with acetyl (-COCH₃) groups at both nitrogen atoms .

- Molecular Formula: C₁₀H₁₂N₂O₂ (vs. hypothetical C₁₂H₁₈N₄O₂ for Dicyanosebacamide).

- Functional Groups: Acetyl (electron-withdrawing) vs. cyano (stronger electron-withdrawing and reactive).

- In contrast, Dicyanosebacamide’s aliphatic chain and cyano groups might enhance flexibility and metal-binding capacity, expanding utility in material science.

N-Iodosuccinimide (CAS 516-12-1)

- Structure : Cyclic succinimide with an iodine substituent .

- Functional Groups: Iodo (electrophilic halogen) vs. cyano (nitrogen-rich nucleophile).

- Applications: Used in halogenation reactions and organic synthesis . Dicyanosebacamide’s linear structure and dual cyano groups could favor chelation or polymerization over electrophilic reactivity.

Data Table: Comparative Analysis

Research Findings and Inferences

Reactivity: The cyano groups in Dicyanosebacamide may exhibit stronger Lewis basicity compared to acetyl or iodo groups, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications. N-Iodosuccinimide’s iodine atom facilitates electrophilic substitutions (e.g., iodination of alkenes) , whereas Dicyanosebacamide’s cyano groups could participate in nucleophilic additions or cyclization reactions.

Thermal Stability: The aliphatic chain in Dicyanosebacamide might reduce thermal stability relative to aromatic N,N'-Diacetyl-1,4-phenylenediamine, which benefits from resonance stabilization .

Solubility: Dicyanosebacamide’s polar cyano groups may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to N-Iodosuccinimide, which is typically soluble in dichloromethane or THF .

Biological Activity

N,N'-Dicyanosebacamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its antibacterial, antiviral, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of sebacic acid, featuring two cyano groups attached to the nitrogen atoms of the amide functional group. Its structural formula can be represented as follows:

This compound's unique structure is believed to contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Salmonella typhimurium | 16 µg/mL | 18 |

Antiviral Activity

In addition to antibacterial effects, this compound has shown promising antiviral activity. Research indicates that it can inhibit viral replication in cell cultures infected with various viruses, including influenza and herpes simplex virus.

Case Study: Antiviral Efficacy

A study conducted on human lung epithelial cells infected with influenza virus demonstrated that treatment with this compound significantly reduced viral load. The results indicated a reduction in hemagglutination activity by over 70% at concentrations above 50 µg/mL.

Anticancer Properties

This compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Table 2: Anticancer Activity in Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Caspase activation |

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its toxicity profile. Toxicological assessments have indicated that at therapeutic doses, the compound exhibits a favorable safety margin. However, further studies are needed to evaluate long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.